molecular formula C13H10F3N B13109297 2-[4-(Trifluoromethyl)phenyl]-5-methylpyridine

2-[4-(Trifluoromethyl)phenyl]-5-methylpyridine

Cat. No.: B13109297
M. Wt: 237.22 g/mol
InChI Key: VIUJVEXNZYSVDM-UHFFFAOYSA-N
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Description

5-Methyl-2-(4-(trifluoromethyl)phenyl)pyridine is an organic compound that belongs to the class of trifluoromethyl-substituted pyridines. This compound is characterized by the presence of a trifluoromethyl group attached to a phenyl ring, which is further connected to a pyridine ring. The trifluoromethyl group imparts unique chemical and physical properties to the compound, making it valuable in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Methyl-2-(4-(trifluoromethyl)phenyl)pyridine can be achieved through several methods. One common approach involves the Suzuki–Miyaura coupling reaction, which is a widely used method for forming carbon-carbon bonds. This reaction typically involves the coupling of a boronic acid or ester with a halogenated aromatic compound in the presence of a palladium catalyst .

Industrial Production Methods

Industrial production of this compound often involves optimizing the Suzuki–Miyaura coupling reaction for large-scale synthesis. This includes selecting appropriate solvents, catalysts, and reaction conditions to maximize yield and minimize by-products. The use of continuous flow reactors and other advanced technologies can further enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

5-Methyl-2-(4-(trifluoromethyl)phenyl)pyridine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction can produce alcohols or amines .

Scientific Research Applications

5-Methyl-2-(4-(trifluoromethyl)phenyl)pyridine has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It is used in the development of agrochemicals and other industrial products.

Mechanism of Action

The mechanism of action of 5-Methyl-2-(4-(trifluoromethyl)phenyl)pyridine involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can interact with various enzymes and receptors, modulating their activity and leading to the observed biological effects .

Comparison with Similar Compounds

Similar Compounds

    2-Methyl-4-(trifluoromethyl)pyridine: Similar in structure but lacks the phenyl group.

    5-(Trifluoromethyl)-2-thiopyridine: Contains a sulfur atom instead of a methyl group.

    4-(Trifluoromethyl)pyridine: Lacks the methyl and phenyl groups

Uniqueness

5-Methyl-2-(4-(trifluoromethyl)phenyl)pyridine is unique due to the combination of the trifluoromethyl group, phenyl ring, and pyridine ring. This unique structure imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry .

Properties

Molecular Formula

C13H10F3N

Molecular Weight

237.22 g/mol

IUPAC Name

5-methyl-2-[4-(trifluoromethyl)phenyl]pyridine

InChI

InChI=1S/C13H10F3N/c1-9-2-7-12(17-8-9)10-3-5-11(6-4-10)13(14,15)16/h2-8H,1H3

InChI Key

VIUJVEXNZYSVDM-UHFFFAOYSA-N

Canonical SMILES

CC1=CN=C(C=C1)C2=CC=C(C=C2)C(F)(F)F

Origin of Product

United States

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